2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with various biological targets
Mode of Action
It is known that pyrrolidine derivatives can inhibit certain enzymes, such as cox-2 . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit cox-2, which plays a role in inflammation and pain
Pharmacokinetics
Pyrrolidine derivatives are known to have favorable physicochemical parameters, which can contribute to good bioavailability .
Result of Action
Based on the known effects of pyrrolidine derivatives, it can be inferred that this compound may have anti-inflammatory effects due to its potential inhibition of cox-2 .
Biochemical Analysis
Biochemical Properties
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The pyrrolidine ring in this compound is known for its ability to interact with various biomolecules, enhancing the compound’s binding affinity and specificity . This compound has been observed to interact with enzymes such as cytochrome P450, influencing its metabolic pathways . Additionally, the trifluoromethyl group contributes to the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
Cellular Effects
This compound has been shown to impact various cellular processes. It influences cell signaling pathways by modulating the activity of key signaling proteins . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s ability to penetrate cell membranes and reach intracellular targets further enhances its cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The pyrrolidine ring facilitates binding to enzyme active sites, potentially inhibiting or activating enzymatic activity . The trifluoromethyl group enhances the compound’s stability and binding affinity by forming strong interactions with hydrophobic pockets in proteins . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and overall cellular metabolism . The compound’s trifluoromethyl group plays a key role in its metabolic stability and resistance to degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and interactions with transport proteins . The compound can cross cell membranes efficiently, allowing it to reach intracellular targets . It is also distributed to various tissues, including the brain, liver, and kidneys, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s ability to localize to specific subcellular compartments is influenced by targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl group and the pyridine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Addition: The compound can participate in addition reactions, especially at the pyridine ring, with reagents like hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar compounds to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine include other pyrrolidine and pyridine derivatives. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities.
Pyridine derivatives: These compounds are known for their applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in the presence of both the trifluoromethyl group and the pyridine ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-5-16(6-7)9-8(14)2-1-4-15-9/h1-2,4,7H,3,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVRFHCCRRBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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